molecular formula C13H7ClN2O2 B6391179 3-(4-Chloro-3-cyanophenyl)picolinic acid CAS No. 1261891-15-9

3-(4-Chloro-3-cyanophenyl)picolinic acid

Cat. No.: B6391179
CAS No.: 1261891-15-9
M. Wt: 258.66 g/mol
InChI Key: JODCYKBRXTYZTB-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-cyanophenyl)picolinic acid is a picolinic acid derivative featuring a chloro-substituted phenyl ring at the 3-position of the picolinic acid scaffold, with an additional cyano group at the meta position of the phenyl ring. The chloro and cyano substituents are electron-withdrawing groups, likely influencing the compound’s reactivity, solubility, and biological interactions.

Properties

IUPAC Name

3-(4-chloro-3-cyanophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN2O2/c14-11-4-3-8(6-9(11)7-15)10-2-1-5-16-12(10)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODCYKBRXTYZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-cyanophenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction that uses organoboron reagents . The general steps include:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-cyanophenyl)picolinic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of 3-(4-Chloro-3-cyanophenyl)picolinic acid can be formed.

    Oxidation Products: The major product is 3-(4-Chloro-3-carboxyphenyl)picolinic acid.

    Reduction Products: The major product is 3-(4-Chloro-3-aminophenyl)picolinic acid.

Scientific Research Applications

3-(4-Chloro-3-cyanophenyl)picolinic acid has several scientific research applications:

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key structural analogs of 3-(4-Chloro-3-cyanophenyl)picolinic acid include:

Table 1. Structural and Functional Comparison of Picolinic Acid Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Applications Reference
3-(4-Chloro-3-cyanophenyl)picolinic acid* 4-Cl, 3-CN on phenyl ring C₁₃H₈ClN₂O₂ 273.67 (calc.) Research chemical (inferred) -
3-(4-Chlorophenyl)picolinic acid 4-Cl on phenyl ring C₁₂H₈ClNO₂ 233.65 Pharmaceutical research
6-Amino-3-(3-chloro-4-fluorophenyl)picolinic acid 3-Cl, 4-F on phenyl ring; 6-NH₂ on pyridine C₁₂H₈ClFN₂O₂ 266.66 Pharmacological studies
4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-2-pyridinecarboxylic acid Multiple substituents (Cl, F, OCH₃) C₁₃H₈Cl₂F₂NO₃ 358.12 (approx.) Herbicide (broad-spectrum)
3,6-Dichloro-N-(4-fluorophenyl)picolinamide 3,6-Cl on pyridine; 4-F on phenyl; amide C₁₂H₈Cl₂FN₂O 301.11 Chelating agent, bioactivity

Key Observations :

  • Chlorine Substitution : The presence of chlorine enhances lipophilicity and stability, as seen in 3-(4-Chlorophenyl)picolinic acid (MW 233.65) and herbicidal derivatives .
  • Cyano vs.
  • Fluorine Incorporation: Fluorine in analogs like 6-Amino-3-(3-chloro-4-fluorophenyl)picolinic acid improves metabolic stability and bioavailability .

Physicochemical Properties and Solubility

  • Molecular Weight : Derivatives range from 233.65 (simpler chloro-substituted) to 358.12 (polyhalogenated), with the target compound’s calculated MW of 273.67 aligning with intermediates in agrochemicals .
  • Solubility : Picolinic acid derivatives often require hydrotropic agents (e.g., urea, nicotinamide) for aqueous solubility enhancement, as demonstrated in studies on nicotinamide and picolinamide derivatives .
  • Crystallinity : Halogenated analogs like 3,6-Dichloro-N-(4-fluorophenyl)picolinamide form stable crystals with intramolecular hydrogen bonds, suggesting similar solid-state stability for the target compound .

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